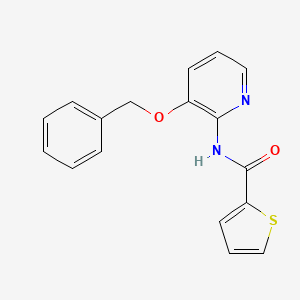

N-(3-phenylmethoxypyridin-2-yl)thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(3-phenylmethoxypyridin-2-yl)thiophene-2-carboxamide” is a chemical compound. It is a derivative of thiophene-2-carboxamide, a class of compounds that have been studied for their antibacterial efficacy .

Synthesis Analysis

The synthesis of thiophene-2-carboxamide derivatives involves the reaction of acyl chlorides and heterocyclic amine derivatives . The specific synthesis process for “N-(3-phenylmethoxypyridin-2-yl)thiophene-2-carboxamide” is not explicitly mentioned in the available literature.Molecular Structure Analysis

The molecular structure of thiophene-2-carboxamide derivatives has been confirmed using various spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis .Chemical Reactions Analysis

Thiophene-2-carboxamide derivatives have been used in the synthesis of various other compounds. For example, heating thiophene-2-carboxamides in formic acid can afford thieno[3,2-d]pyrimidin-4-ones .Applications De Recherche Scientifique

Synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines

This compound has been used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .

Synthesis of N-(pyridin-2-yl)imidates

A simple synthetic approach to N-(pyridin-2-yl)imidates from nitrostyrenes and 2-aminopyridines via the corresponding N-(pyridin-2-yl)iminonitriles as intermediates has been reported . The reaction process involved the in situ formation of the corresponding α-iminontriles under heterogeneous Lewis acid catalysis in the presence of Al2O3 .

Anti-tubercular Agents

This compound has potential applications in the development of potent anti-tubercular agents . Cell viability was measured by in vitro MTT assay .

Synthesis of Imidazopyridines

This compound has been used in the divergent synthesis of pyridyl-amides and imidazopyridines from simple α-bromoketones and 2-aminopyridine .

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibitcollagen prolyl-4-hydroxylase , a key enzyme involved in the formation of stable collagen molecules.

Mode of Action

hydrogen bonding and π-π stacking interactions . This interaction could potentially inhibit the enzyme’s activity, leading to a decrease in the formation of stable collagen molecules .

Biochemical Pathways

The inhibition of collagen prolyl-4-hydroxylase can affect the collagen biosynthesis pathway . This enzyme catalyzes the formation of 4-hydroxyproline, a critical amino acid in collagen. Inhibition of this enzyme can lead to the production of unstable collagen molecules, affecting the integrity of various tissues in the body .

Pharmacokinetics

The bioavailability of this compound could be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The inhibition of collagen prolyl-4-hydroxylase by N-[3-(benzyloxy)pyridin-2-yl]thiophene-2-carboxamide could lead to a decrease in the formation of stable collagen molecules. This could potentially affect the integrity of various tissues in the body, including the skin, blood vessels, and connective tissues .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-[3-(benzyloxy)pyridin-2-yl]thiophene-2-carboxamide. For instance, extreme pH or temperature conditions could potentially affect the compound’s stability or its interaction with the target enzyme .

Propriétés

IUPAC Name |

N-(3-phenylmethoxypyridin-2-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2S/c20-17(15-9-5-11-22-15)19-16-14(8-4-10-18-16)21-12-13-6-2-1-3-7-13/h1-11H,12H2,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWXPBPBIFDNFIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(N=CC=C2)NC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-phenylmethoxypyridin-2-yl)thiophene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B2950456.png)

![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-methyl-3-nitrophenyl)methanone](/img/structure/B2950460.png)

![7-(Dimethoxymethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2950462.png)

![N-(3-chloro-4-methylphenyl)-2-[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2950468.png)

![4-(dimethylsulfamoyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide](/img/structure/B2950470.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(2-(phenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2950473.png)

![1-Benzofuran-2-yl-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2950478.png)